molecular formula C13H25NO4 B6309257 3-{[(Tert-butoxy)carbonyl](pentyl)amino}propanoic acid CAS No. 2108826-41-9

3-{[(Tert-butoxy)carbonyl](pentyl)amino}propanoic acid

Cat. No.: B6309257
CAS No.: 2108826-41-9
M. Wt: 259.34 g/mol
InChI Key: PGSZEOHLBYPXIG-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The BOC group is known for its stability under neutral and basic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under ambient or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a pentyl chain and a propanoic acid moiety. This structure provides distinct reactivity and stability characteristics, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-pentylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-9-14(10-8-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZEOHLBYPXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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